



# Application Notes and Protocols: Employing DFT Calculations for Cyclobutadiene Geometry Optimization

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Compound of Interest		
Compound Name:	Cyclobutadiene	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cyclobutadiene** (C<sub>4</sub>H<sub>4</sub>) is a fascinating molecule that serves as a classic example of antiaromaticity.[1][2] Its high reactivity and unique electronic structure have made it a subject of extensive theoretical and experimental investigation.[3] Unlike aromatic compounds such as benzene, **cyclobutadiene** does not possess a stable, delocalized  $\pi$ -electron system. Instead, its ground state is a singlet state with a rectangular geometry, a result of the Jahn-Teller effect, which distorts the molecule from a higher-symmetry square shape to lift the degeneracy of its frontier molecular orbitals.[3][4] The lowest triplet excited state, however, is predicted to have a square geometry.[5][6]

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the geometries, energies, and other properties of such challenging molecules.[7][8] These application notes provide detailed protocols for performing geometry optimization of the singlet and triplet states of **cyclobutadiene** using DFT calculations.

## **Theoretical Background**

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state electron density and



energy. The choice of the exchange-correlation functional, which approximates the complex many-electron interactions, is crucial for the accuracy of DFT calculations.[9][10]

Geometry Optimization: The goal of geometry optimization is to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface (PES).[11][12] This is an iterative process where the energy and the forces on each atom are calculated for a given geometry. The atoms are then moved in the direction that lowers the energy, and the process is repeated until the forces are close to zero and the energy change between steps is negligible, indicating a stationary point has been reached.[13][14] A subsequent vibrational frequency calculation is necessary to confirm that the optimized structure is a true minimum (all real frequencies) rather than a saddle point or transition state (one imaginary frequency).[15]

#### Functionals and Basis Sets:

- Functionals: For **cyclobutadiene**, hybrid functionals such as B3LYP are often a good starting point as they have shown success in determining molecular properties.[5][7]
- Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals. Pople-style basis sets like 6-31G\* or 6-311+G(d,p) are commonly used for organic molecules and provide a good balance between accuracy and computational cost.[17][18]
   The inclusion of polarization functions (e.g., the 'd' and 'p' in parentheses) is important for describing the anisotropic electron distribution in cyclic systems.

# **Computational Protocols**

# Protocol 1: Geometry Optimization of Singlet Cyclobutadiene (<sup>1</sup>A\_g)

This protocol outlines the steps to find the minimum energy structure of the singlet ground state of **cyclobutadiene**.

#### Methodology:

Construct Initial Geometry:



- Build a cyclobutadiene molecule. To ensure the calculation converges to the rectangular minimum and not the square transition state, it is crucial to start with a geometry that has broken D<sub>4</sub>h symmetry.
- A slightly rectangular structure is recommended (e.g., two C-C bonds at ~1.34 Å and the other two at ~1.57 Å).
- Prepare Input File:
  - Create an input file for your computational chemistry software (e.g., Gaussian, ORCA, Q-Chem).
  - Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to 1 (for a singlet state).
  - Calculation Type: Specify Opt for geometry optimization. It is also good practice to request a subsequent frequency calculation (Freq) to verify the nature of the stationary point.
  - Method: Choose a DFT functional and basis set. For example, B3LYP/6-31G(d).
  - Example Gaussian Input:
- Execute Calculation: Run the calculation using the appropriate command for your software.
- Analyze Results:
  - Confirm that the optimization converged successfully.
  - Examine the optimized geometry to confirm it is rectangular.
  - Check the output of the frequency calculation. For a true minimum, there should be no imaginary frequencies.

# Protocol 2: Geometry Optimization of Triplet Cyclobutadiene (<sup>3</sup>A\_2g)

This protocol is for finding the minimum energy structure of the lowest triplet state.



#### Methodology:

- Construct Initial Geometry:
  - Build a cyclobutadiene molecule with D<sub>4</sub>h symmetry (a perfect square). The triplet state
    is expected to be square, so this is a reasonable starting point.
- Prepare Input File:
  - Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to 3 (for a triplet state).
  - Calculation Type:Opt Freq
  - Method:B3LYP/6-31G(d)
  - Example Gaussian Input:
- Execute Calculation: Run the job.
- · Analyze Results:
  - Verify successful convergence.
  - The optimized geometry should be a square (D<sub>4</sub>h symmetry).
  - The frequency analysis should show no imaginary frequencies.

#### **Data Presentation**

The following tables summarize representative quantitative data from DFT calculations on **cyclobutadiene**.

Table 1: Optimized Geometrical Parameters of Cyclobutadiene.



State	Method	Symmetry	C-C Bond Lengths (Å)	C-H Bond Lengths (Å)
Singlet (¹A_g)	CASPT2/6- 311G**	D₂h	1.36 and 1.56[19]	1.09[19]
Triplet ( <sup>3</sup> A_2g)	B3LYP-D3/6- 311+G(d,p)	D4h	1.443 (all)	1.087 (all)

| Singlet TS | CASPT2/6-311G\*\* | D4h | 1.45 (all)[19] | 1.08[19] |

Table 2: Relative Energies and Singlet-Triplet Gap.

Parameter	Method	Value (kcal/mol)	Reference
Singlet-Triplet Gap	B3LYP-D3/6- 311+G(d,p)	~11.5	[5]

| Automerization Barrier | Various | 6-10 |[20][21] |

Table 3: Selected Calculated Vibrational Frequencies (cm<sup>-1</sup>).

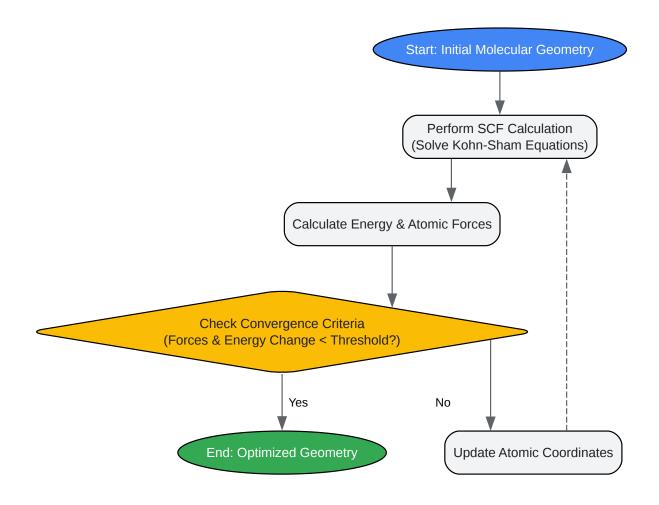
State	Method	Mode	Frequency (cm <sup>-1</sup> )	Description
Singlet (D₂h)	B3LYP/6-31G**	B_3u	~1657	C=C Stretch[7]
Singlet (D₂h)	B3LYP/6-31G**	A_g	~1271	Ring deformation[7]
Singlet (D₂h)	B3LYP/6-31G**	B_1g	~712	C-H out-of-plane bend[7]

| Singlet (D<sub>2</sub>h) | B3LYP/6-31G\*\* | B\_2u | ~589 | Ring deformation[7] |

### **Visualizations**



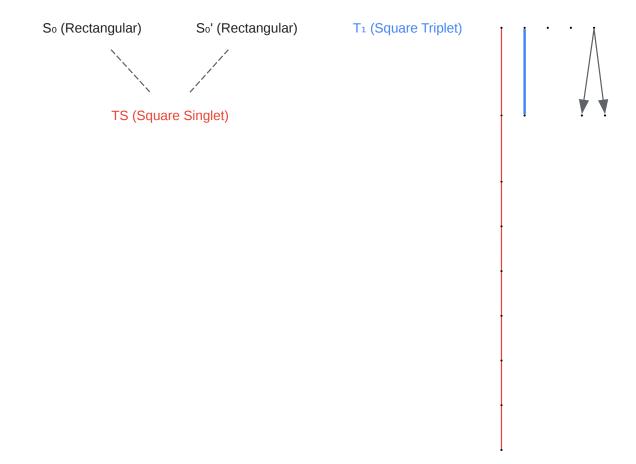
The following diagrams illustrate key workflows and concepts in the DFT study of **cyclobutadiene**.



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Caption: Workflow for DFT Geometry Optimization.





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Caption: Potential Energy Surface of Cyclobutadiene.

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#### Methodological & Application





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